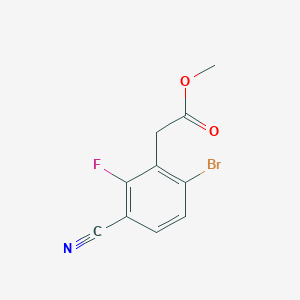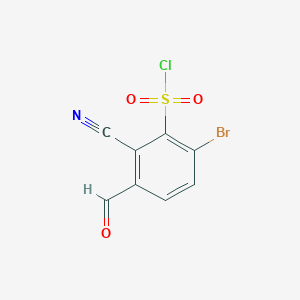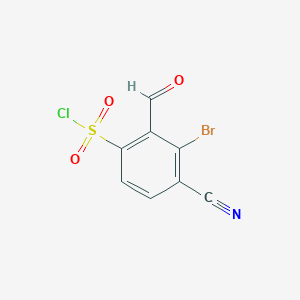![molecular formula C13H17N3O B1485008 {1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine CAS No. 1874574-33-0](/img/structure/B1485008.png)
{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine
Descripción general
Descripción
The compound {1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine is an organic molecule featuring a pyrazole ring bonded to a benzyloxyethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
A common synthetic route for this compound begins with the synthesis of the 1H-pyrazole precursor, often through the condensation of hydrazine with a 1,3-diketone. The resulting pyrazole intermediate can then be alkylated with 2-(benzyloxy)ethyl halides under basic conditions to yield the final compound.
Industrial Production Methods
Industrial-scale production may utilize continuous flow chemistry to enhance yield and process efficiency. Starting with commercial hydrazine derivatives and diketones, the pyrazole formation and subsequent alkylation steps are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, forming corresponding N-oxides.
Reduction: : It can be reduced to form 1H-pyrazolines.
Substitution: : Electrophilic substitution on the pyrazole ring is possible, often with halogenation reactions.
Common Reagents and Conditions
Oxidation: : Use of peracids or hydrogen peroxide.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Use of halogenating agents such as N-bromosuccinimide.
Major Products
Oxidation: : N-oxides of the original compound.
Reduction: : Reduced pyrazoline derivatives.
Substitution: : Halogenated pyrazole compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, it serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology
The biological applications include its use as a ligand in studying enzyme interactions and receptor binding assays.
Medicine
In medicinal chemistry, it is explored for its potential as a pharmacophore in the design of new drugs targeting various diseases.
Industry
Industrially, it finds applications in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The compound's effects are mediated through its interaction with specific molecular targets. Its structural features allow it to bind with high affinity to certain enzymes and receptors, modulating their activity and affecting biological pathways. For instance, its pyrazole ring can engage in hydrogen bonding and π-stacking interactions, influencing the biochemical processes.
Comparación Con Compuestos Similares
Compared to similar compounds like 1-[2-(phenylthio)ethyl]-1H-pyrazol-4-yl}methanamine, {1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine showcases unique properties due to the presence of the benzyloxy group. This group enhances its solubility and bioavailability, making it a more attractive candidate in pharmaceutical research.
List of Similar Compounds
1-[2-(phenylthio)ethyl]-1H-pyrazol-4-yl}methanamine
1-[2-(methoxy)ethyl]-1H-pyrazol-4-yl}methanamine
1-[2-(ethoxy)ethyl]-1H-pyrazol-4-yl}methanamine
This compound's diverse chemical reactivity and potential applications make it a valuable subject of study across multiple scientific disciplines. Intrigued by any specific aspect of this compound?
Propiedades
IUPAC Name |
[1-(2-phenylmethoxyethyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c14-8-13-9-15-16(10-13)6-7-17-11-12-4-2-1-3-5-12/h1-5,9-10H,6-8,11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYZYRQXZDWWAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCN2C=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



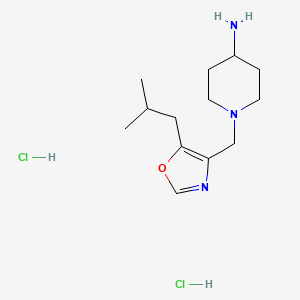
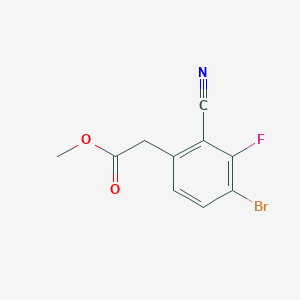
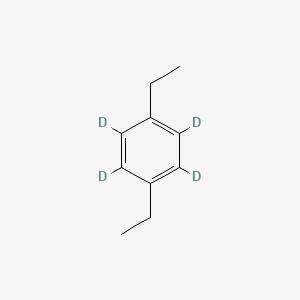
![3-{[trans-2-Hydroxycyclobutyl]amino}propane-1,2-diol](/img/structure/B1484932.png)
![1-(3-{[trans-2-Hydroxycyclobutyl]amino}propyl)pyrrolidin-2-one](/img/structure/B1484933.png)
![trans-2-[(4-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484936.png)
